molecular formula C26H27N3O4 B11324505 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11324505
M. Wt: 445.5 g/mol
InChI Key: DWVZUXPFUQXQPY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 2,3-dihydro-1H-indole, is reacted with appropriate reagents to introduce the desired substituents.

    Quinazolinone Core Construction: The indole derivative is then coupled with a quinazolinone precursor under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).

    Final Coupling and Cyclization: The intermediate product is further reacted with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to modulate biological pathways and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-indol-1-yl)-4-methylquinazolin-5(6H)-one: Lacks the trimethoxyphenyl group, which may affect its biological activity.

    4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the indole moiety, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its combined structural features, which contribute to its distinct chemical and biological properties. The presence of both the indole and trimethoxyphenyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H27N3O4/c1-15-24-19(28-26(27-15)29-10-9-16-7-5-6-8-20(16)29)11-17(12-21(24)30)18-13-22(31-2)25(33-4)23(14-18)32-3/h5-8,13-14,17H,9-12H2,1-4H3

InChI Key

DWVZUXPFUQXQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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